2-(4-bromo-2-iodophenyl)acetic acid
Description
2-(4-Bromo-2-iodophenyl)acetic acid (C₈H₆BrIO₂, MW = 340.94 g/mol) is a halogenated aromatic acetic acid derivative. Its structure comprises a phenyl ring substituted with bromine (Br) at position 4, iodine (I) at position 2, and an acetic acid group (-CH₂COOH) at position 1 (Figure 1). The compound’s unique electronic and steric properties arise from the electron-withdrawing effects of Br and I, which influence its acidity, reactivity, and intermolecular interactions. It is a versatile intermediate in organic synthesis, particularly in medicinal chemistry and natural product synthesis, owing to the utility of halogens in cross-coupling reactions .
Properties
CAS No. |
1242830-36-9 |
|---|---|
Molecular Formula |
C8H6BrIO2 |
Molecular Weight |
340.9 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-2-iodophenyl)acetic acid typically involves the halogenation of phenylacetic acid derivatives. One common method includes the bromination of 2-iodophenylacetic acid using bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-2-iodophenyl)acetic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to yield alcohols.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products Formed
Substitution Products: Derivatives with different functional groups replacing the halogens.
Oxidation Products: Carboxylic acids or ketones.
Reduction Products: Alcohols or alkanes.
Coupling Products: Biaryl compounds or extended aromatic systems.
Scientific Research Applications
2-(4-Bromo-2-iodophenyl)acetic acid has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-bromo-2-iodophenyl)acetic acid involves its interaction with molecular targets through its functional groups. The bromine and iodine atoms can participate in halogen bonding, while the carboxylic acid moiety can form hydrogen bonds with biological molecules. These interactions can influence the compound’s binding affinity and specificity towards its targets, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 2-(4-bromo-2-iodophenyl)acetic acid are best understood through comparisons with analogous halogenated phenylacetic acids. Key compounds for comparison include:
2-(3-Bromo-4-Iodophenyl)Acetic Acid
- Structure : Br at position 3, I at position 4, acetic acid at position 1.
- Molecular Weight : 340.94 g/mol (identical to the target compound due to same substituents).
- Applications: Used in the synthesis of perylenequinones (e.g., (+)-Phleichrome) due to iodine’s role as a directing group in electrophilic substitutions .
2-(4-Bromo-2-Methoxyphenyl)Acetic Acid
- Structure : Br at position 4, methoxy (-OCH₃) at position 2.
- Molecular Weight : 245.07 g/mol.
- Electronic Effects : Methoxy is electron-donating (EDG), counteracting Br’s electron-withdrawing (EWG) effect. This reduces acidity (pKa ~3.5–4.0 estimated) compared to the target compound (pKa ~2.8–3.2 predicted).
- Crystal Packing : Methoxy’s EDG nature leads to smaller C–C–C angles (118.2° vs. 121.5° for Br in 3-bromo derivatives) and planar alignment with the phenyl ring, contrasting with the perpendicular acetic acid group in halogenated analogs .
2-(3-Bromo-4-Methoxyphenyl)Acetic Acid
- Structure : Br at position 3, methoxy at position 4.
- Applications : Key intermediate in Combretastatin A-4 synthesis. The methoxy group enhances solubility in polar solvents, while Br facilitates regioselective coupling reactions.
- Hydrogen Bonding : Forms centrosymmetric dimers via O–H···O interactions (R₂²(8) motif), a feature common to many halogenated acetic acids .
Amino(4-Bromophenyl)Acetic Acid
- Structure: Br at position 4, amino (-NH₂) at the α-carbon of the acetic acid.
- Reactivity: The amino group enables participation in peptide couplings and Schiff base formations, diverging from the target compound’s halogen-driven reactivity.
- Acidity: Reduced acidity (pKa ~4.5–5.0) due to the EDG amino group .
Structural and Electronic Analysis
Table 1: Substituent Effects on Key Properties
| Compound | Substituents | Molecular Weight (g/mol) | C–C–C Angle (°) | Acidity (pKa) | Key Applications |
|---|---|---|---|---|---|
| 2-(4-Bromo-2-iodophenyl)AA | Br (4), I (2) | 340.94 | 121.5 (Br), 120.1 (I)* | ~2.8–3.2 | Cross-coupling reactions, radiopharmaceuticals |
| 2-(3-Bromo-4-iodophenyl)AA | Br (3), I (4) | 340.94 | 121.2 (Br), 119.8 (I)* | ~3.0–3.3 | Perylenequinone synthesis |
| 2-(4-Bromo-2-methoxyphenyl)AA | Br (4), OCH₃ (2) | 245.07 | 118.2 (OCH₃), 118.4 (Ac) | ~3.5–4.0 | Organic synthesis intermediates |
| 2-(3-Bromo-4-methoxyphenyl)AA | Br (3), OCH₃ (4) | 259.08 | 118.2 (OCH₃), 121.5 (Br) | ~4.0–4.5 | Combretastatin A-4 precursors |
*Predicted based on similar halogenated compounds .
Key Observations:
Halogen Position and Acidity : Bromine and iodine at ortho/para positions increase acidity by stabilizing the deprotonated carboxylate via inductive effects. For example, the target compound’s acidity (pKa ~2.8–3.2) is stronger than methoxy-substituted analogs (pKa ~3.5–4.5) .
Steric and Electronic Effects : Larger halogens (e.g., I) introduce steric hindrance, affecting crystal packing and reaction selectivity. Iodine’s polarizability also enhances participation in halogen-bonding interactions .
Hydrogen Bonding : All compounds form O–H···O dimers, but iodine’s size may disrupt close packing compared to smaller halogens like Br .
Biological Activity
2-(4-Bromo-2-iodophenyl)acetic acid is a halogenated aromatic compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews its biological activity, including its mechanisms of action, case studies, and comparative analysis with similar compounds.
- Molecular Formula : C₈H₈BrI O₂
- Molecular Weight : 305.06 g/mol
- Structure : The compound features a bromine and iodine substituent on a phenyl ring, which significantly influences its reactivity and biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits several critical biological activities:
1. Antimicrobial Properties
Studies have demonstrated that this compound possesses antimicrobial effects against various bacterial strains, suggesting its potential use as an antibacterial agent. The halogen substitutions enhance its interaction with microbial cell membranes, disrupting their integrity and function.
2. Anticancer Activity
Preliminary research indicates that this compound may inhibit cancer cell proliferation. It appears to induce apoptosis in certain cancer cell lines by activating intrinsic apoptotic pathways.
3. Neurotransmitter Modulation
The compound acts as a non-selective antagonist at neurotransmitter receptors, particularly glutamate receptors. This modulation can influence synaptic transmission, cognitive functions, and mood regulation.
The mechanisms through which this compound exerts its effects include:
- Receptor Binding : The unique structure allows for interaction with various receptors in the central nervous system.
- Antagonistic Activity : By acting as an antagonist at specific receptor sites, it inhibits excessive neurotransmission, which can be beneficial in conditions characterized by overactivity of excitatory neurotransmitters.
Study on Antimicrobial Activity
A controlled study evaluated the antimicrobial effects of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth compared to control groups, highlighting its potential as an antibacterial agent.
Study on Anticancer Effects
In vitro studies assessed the anticancer properties of the compound on human breast cancer cell lines (MCF-7). The results showed that treatment with varying concentrations of this compound led to dose-dependent inhibition of cell proliferation and increased apoptosis markers.
Neuroprotective Effects
Another study investigated the neuroprotective effects against glutamate-induced excitotoxicity in neuronal cultures. Treatment with the compound significantly reduced neuronal death, suggesting its protective role in neurodegenerative conditions.
Comparative Analysis with Similar Compounds
The following table summarizes key comparisons of this compound with structurally similar compounds:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 2-(4-Bromo-phenyl)acetic acid | Amino acid derivative | Bromine substitution enhances receptor interaction |
| 2-(4-Iodophenyl)acetic acid | Amino acid derivative | Iodine substitution may enhance biological activity |
| 4-Bromophenylalanine | Amino acid derivative | Lacks the second amino group |
| 3-Bromo-L-tyrosine | Aromatic amino acid | Different position of bromine on the aromatic ring |
Synthesis Methods
The synthesis of this compound can be achieved through various methods:
- Direct Halogenation : Starting from phenylglycine or related compounds, bromination and iodination can be performed sequentially to introduce the desired substituents.
- Nucleophilic Substitution Reactions : Utilizing nucleophilic substitution strategies can yield the desired compound efficiently.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
